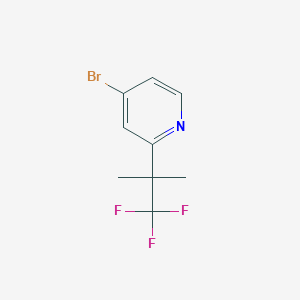

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQNICQGPIHIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216220 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357476-67-5 | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine-containing substituents, such as the 1,1,1-trifluoro-2-methylpropan-2-yl group, can dramatically enhance the pharmacological profile of these molecules. Trifluoromethyl groups are known to improve metabolic stability, increase binding affinity, and modulate the physicochemical properties of drug candidates.[1][2] The target molecule, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates, with the bromine atom providing a reactive handle for a variety of cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of a proposed synthetic pathway to this compound, CAS Number 1357476-67-5.[5] While direct, detailed literature on the synthesis of this specific molecule is not extensively published, this guide outlines a scientifically robust, multi-step approach based on well-established and analogous chemical transformations. The proposed synthesis is designed to be both efficient and scalable, addressing the needs of drug development professionals.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be logically approached through a convergent strategy. This involves the initial synthesis of a key intermediate, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, followed by a selective bromination at the 4-position of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Part I: Synthesis of the Key Intermediate: 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

The initial phase of the synthesis focuses on constructing the core substituted pyridine ring. This is a critical step that establishes the foundation for the final bromination.

Step 1: Oxidation of 2,4-Lutidine to 2-Acetyl-4-methylpyridine

The synthesis commences with the selective oxidation of the 2-methyl group of 2,4-lutidine. This transformation is a crucial step to introduce a carbonyl group, which will serve as the reactive site for the subsequent trifluoromethylation.

Reaction Scheme: 2,4-Lutidine → 2-Acetyl-4-methylpyridine

Experimental Protocol:

-

To a stirred solution of 2,4-lutidine in an appropriate solvent (e.g., tert-butanol), add a suitable oxidizing agent such as selenium dioxide.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-acetyl-4-methylpyridine.

Causality of Experimental Choices:

-

Oxidizing Agent: Selenium dioxide is a well-established reagent for the selective oxidation of benzylic methyl groups to carbonyls.

-

Solvent: Tert-butanol is a suitable solvent for this type of oxidation, providing a good balance of polarity and boiling point.

Step 2: Trifluoromethylation of 2-Acetyl-4-methylpyridine

The introduction of the trifluoromethyl group is a key transformation in this synthesis. This is achieved by reacting the acetyl group of 2-acetyl-4-methylpyridine with a suitable trifluoromethylating agent.

Reaction Scheme: 2-Acetyl-4-methylpyridine → 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-acetyl-4-methylpyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a trifluoromethylating reagent, such as Ruppert's reagent (trifluoromethyltrimethylsilane)[2] with a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride), to the cooled solution.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol, can be used in the next step without further purification or purified by column chromatography if necessary.

Causality of Experimental Choices:

-

Trifluoromethylating Agent: Ruppert's reagent is a widely used and effective nucleophilic trifluoromethylating agent for ketones and aldehydes.[2]

-

Low Temperature: The reaction is carried out at low temperature to control the reactivity of the organometallic reagent and minimize side reactions.

Step 3: Conversion to 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

This conceptual step involves the conversion of the tertiary alcohol to the final substituted pyridine intermediate. This can be a challenging transformation and may require a multi-step sequence, such as a deoxygenation followed by methylation, or a direct deoxyfluorination followed by reaction with an organometallic reagent. A plausible, though not explicitly documented route, could involve the conversion of the alcohol to a suitable leaving group followed by nucleophilic substitution. A more direct, albeit potentially lower-yielding approach, might involve a reaction with trimethylaluminum.[6]

Reaction Scheme: 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol → 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Experimental Protocol (Conceptual, based on related transformations):

-

Dissolve 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol in a suitable anhydrous solvent such as hexane or cyclohexane.[6]

-

Cool the solution to a low temperature (e.g., 10 °C).[6]

-

Slowly add a solution of trimethylaluminum in hexane.[6]

-

Allow the reaction to warm to room temperature and stir for a specified duration.[6]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with a suitable reagent (e.g., Rochelle's salt solution).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.[7][8]

Causality of Experimental Choices:

-

Reagent: Trimethylaluminum can act as both a Lewis acid to activate the hydroxyl group and as a source of a methyl nucleophile.[6]

-

Anhydrous Conditions: Organoaluminum reagents are highly reactive towards water, necessitating anhydrous conditions.

Part II: Selective Bromination to Yield the Final Product

The final step in the synthesis is the regioselective bromination of the pyridine ring at the 4-position. The electron-donating effect of the alkyl group at the 4-position and the steric hindrance from the bulky 2-substituent should favor bromination at the desired position.

Step 4: Bromination of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Reaction Scheme: 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine → this compound

Experimental Protocol:

-

To a solution of 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine in a suitable solvent such as oleum or sulfuric acid, add a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise at a controlled temperature.[9][10]

-

Heat the reaction mixture to a specified temperature (e.g., 105 °C) and monitor the reaction progress by TLC or GC-MS.[10]

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[11]

Causality of Experimental Choices:

-

Brominating Agent: NBS and DBDMH are effective and relatively safe sources of electrophilic bromine for the bromination of aromatic and heteroaromatic compounds.[9][10]

-

Acidic Medium: The use of a strong acid like oleum can activate the pyridine ring towards electrophilic substitution.[10]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C9H9BrF3N | 268.07 | 1357476-67-5 |

| 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | C10H12F3N | 203.20 | 1378865-93-0 |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic route to this compound. By leveraging established chemical transformations and providing a rationale for key experimental choices, this document serves as a valuable resource for researchers and drug development professionals. The proposed multi-step synthesis, while requiring careful optimization at each stage, offers a logical pathway to this important fluorinated pyridine building block.

References

- Benchchem. (n.d.). 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1.

- ChemicalBook. (2025). 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1.

- [Supplier Website]. (n.d.). Synthesis and Handling of 2-Trifluoromethyl-5-bromopyridine: A Chemist's Guide.

- Google Patents. (n.d.). CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof.

- Advent Chembio. (n.d.). This compound, 95%.

- Benchchem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of 2-Bromo-3-Chloro-5-(Trifluoromethyl)Pyridine in Targeted Synthesis.

- Wikipedia. (n.d.). Trifluoromethylation.

- [Supplier Website]. (n.d.). Enhancing Pharmaceutical Synthesis: The Role of 2-Bromo-4-tert-butylpyridine.

- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

- Allfluoro pharmaceutical co .ltd. (n.d.). 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

- [Supplier Website]. (n.d.). Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price.

- Fluoropharm. (n.d.). 1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

Sources

- 1. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 95% | Advent [adventchembio.com]

- 6. Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price [ankono.com]

- 7. 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine,1378865-93-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 8. 1378865-93-0 | 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine - Fluoropharm [fluoropharm.com]

- 9. nbinno.com [nbinno.com]

- 10. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 11. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 [chemicalbook.com]

Structure elucidation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound (CAS No: 1357476-67-5). The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, making the precise characterization of its derivatives a critical task.[1][2] This document outlines an integrated analytical workflow, leveraging Mass Spectrometry (MS) for elemental composition, a suite of advanced Nuclear Magnetic Resonance (NMR) techniques for constitutional isomer determination, and Single-Crystal X-ray Crystallography for definitive stereochemical confirmation. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.

Introduction and Strategic Overview

The target molecule, this compound, possesses a unique combination of structural features: a halogenated pyridine ring, a quaternary carbon center, and a trifluoromethyl group. Each of these moieties presents distinct analytical handles but also potential challenges in characterization. The bromine atom provides a clear isotopic signature in mass spectrometry, while the trifluoromethyl group offers a highly sensitive probe for ¹⁹F NMR.

The primary challenge in elucidating this structure is not merely confirming the presence of these groups, but unambiguously establishing their connectivity. The core of this guide is a multi-technique strategy designed to build a self-validating structural argument, moving from low-resolution molecular formula confirmation to a high-resolution, three-dimensional map of the molecule.

Integrated Analytical Workflow

The elucidation process follows a logical progression from foundational data to definitive confirmation. Mass spectrometry provides the molecular formula, which serves as a fundamental constraint. Multi-nuclear and multi-dimensional NMR spectroscopy then provides the atom-to-atom connectivity required to assemble the molecular puzzle. Finally, X-ray crystallography offers an indisputable image of the final structure.

Caption: Expected key HMBC correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate external or internal standard if necessary. [3]5. 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, adjusting spectral widths as needed to encompass all relevant signals.

X-ray Crystallography: The Definitive Proof

Expertise & Rationale: For molecules that can be crystallized, single-crystal X-ray crystallography provides the gold standard for structure determination. [4]It is an unequivocal method that generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation. [5][6]This would definitively resolve any ambiguity regarding the substitution pattern on the pyridine ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is growing a single crystal of sufficient quality. Slow evaporation is a common and effective technique.

-

Dissolve the compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate).

-

Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature. [7][8]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

-

Data Collection:

-

Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer to minimize thermal motion. [7] * Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data to finalize atomic positions, bond lengths, and angles.

-

Integrated Structural Confirmation

The final step is to synthesize the data from all techniques into a single, cohesive argument.

-

MS Confirmation: The HRMS data confirms the elemental formula C₉H₉BrF₃N. The observed M/M+2 isotopic pattern confirms the presence of a single bromine atom.

-

NMR Assignment:

-

¹⁹F NMR shows a single environment for the three fluorine atoms, consistent with a -CF₃ group.

-

¹H NMR shows six equivalent protons for the two methyl groups and three distinct aromatic protons, consistent with a trisubstituted pyridine ring.

-

¹³C NMR confirms the number of unique carbon environments, including the key quaternary carbons.

-

2D NMR (specifically HMBC) provides the crucial links: correlations from the methyl protons to the pyridine C-2 position and the quaternary carbon prove the connectivity of the entire -C(CH₃)₂(CF₃) substituent and its attachment to the ring. COSY data confirms the relative positions of the three pyridine protons.

-

-

X-ray Validation: The solved crystal structure provides a visual, 3D confirmation of the connectivity established by NMR, serving as the final, unambiguous proof.

By integrating these orthogonal analytical techniques, this workflow provides a robust and self-validating pathway to the complete and confident structure elucidation of this compound.

References

-

Dalvit, C., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 61(3-4), 213–221. [Link]

-

Welsh, J. A., et al. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 4, 21-31. [Link]

-

Wang, F., et al. (2019). Direct Site-Selective C–H Trifluoromethylation of Peptides and Proteins at Tryptophan. Journal of the American Chemical Society. Figure 5: 19F-NMR analyses enabled by direct trifluoromethylation. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments Technical Notes. [Link]

-

El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(19), 6296. [Link]

-

Advent Chembio Pvt. Ltd. (n.d.). This compound, 95%. Product Catalog. [Link]

-

Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1094, 137-147. [Link]

-

Kleinheider, J., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E, E80, 759-762. [Link]

-

Supporting Information for an unspecified article. ACS Publications. [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]

-

Pharmaffiliates. (n.d.). This compound. Product Catalog. [Link]

-

ResearchGate. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. ResearchGate Publication Page. [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Structural Diversity in Substituted Pyridinium Halocuprates(II). ResearchGate Publication Page. [Link]

-

Simonova, O. R., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571. [Link]

-

Wiley-VCH GmbH. (2025). 2-(Trifluoromethyl)pyridine. SpectraBase. [Link]

-

Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. (n.d.). This compound. Company Website. [Link]

-

Allen, S. E., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 139(43), 15302–15305. [Link]

-

Chinachemnet. (n.d.). China this compound 1357476-67-5. Supplier Listing. [Link]

-

Shimizu, T., & Nakajima, Y. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(3), 233–242. [Link]

-

Aguilar-Méndez, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(22), 7954. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB. BMRB Entry bmse000432. [Link]

-

McAllister, T. (1981). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. International Journal of Mass Spectrometry and Ion Physics, 37(1), 27-33. [Link]

-

Giese, M., et al. (2015). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E, 71(Pt 4), o272–o273. [Link]

-

ACS Publications. (n.d.). On the Integrity of Accurate Mass Measurement Data in Compound Characterization. Organic Letters. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a compound of interest in pharmaceutical and agrochemical research. Due to the absence of publicly available experimental spectra for this specific molecule (CAS No. 1357476-67-5)[1][2], this document leverages predictive methodologies grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. We present predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide details robust, field-proven protocols for the acquisition of these spectra, offering researchers and drug development professionals a thorough roadmap for the empirical validation of this and similar fluorinated pyridine derivatives.

Introduction: The Imperative for Spectroscopic Scrutiny

The molecule this compound possesses a unique confluence of structural motifs: a brominated pyridine ring, a bulky tert-butyl group, and a trifluoromethyl moiety. Each of these features imparts distinct electronic and steric properties that are critical to its function in a larger molecular assembly. The trifluoromethyl group, for instance, is a common bioisostere for a methyl or ethyl group but with significantly altered electronic properties, often enhancing metabolic stability and binding affinity. The brominated pyridine core provides a key scaffold for further synthetic elaboration, such as cross-coupling reactions.

Given this structural complexity, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide is designed to serve as a predictive blueprint for researchers, outlining the expected spectroscopic signatures of the title compound and the experimental logic required to obtain them.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy, and are informed by the experimental data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon-hydrogen framework and the unique fluorine environment.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring and the methyl groups of the tert-butyl moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.55 | Doublet (d) | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. This is consistent with the chemical shift of H-6 in other 2,4-disubstituted pyridines. |

| ~7.60 | Doublet of doublets (dd) | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. Its chemical shift is influenced by the bromine at the 4-position. |

| ~7.45 | Doublet (d) | 1H | H-3 | The proton at the 3-position is coupled to H-5. Its chemical shift is influenced by the adjacent bulky tert-butyl group. |

| ~1.75 | Singlet (s) | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a singlet. The downfield shift is due to the proximity of the aromatic ring and the trifluoromethyl group. |

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals. The carbons attached to fluorine will exhibit coupling in a fluorine-coupled spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 | C-2 | The carbon atom directly attached to the nitrogen and the bulky trifluoromethyl-containing group is expected to be significantly deshielded. |

| ~150 | C-6 | The carbon adjacent to the nitrogen atom is deshielded. |

| ~140 | C-4 | The carbon bearing the bromine atom will be shifted downfield. |

| ~128 | C-5 | Aromatic carbon. |

| ~125 (q, J ≈ 280 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms and will have a characteristic large coupling constant. |

| ~122 | C-3 | Aromatic carbon. |

| ~40 (q, J ≈ 30 Hz) | -C(CH₃)₂ | The quaternary carbon of the tert-butyl group will be a quartet due to coupling with the three fluorine atoms. |

| ~30 | -C(CH₃)₂ | The methyl carbons of the tert-butyl group. |

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ~ -70 | Singlet (s) | -CF₃ | The chemical shift of the CF₃ group is influenced by its electronic environment. In the absence of adjacent protons, it is expected to be a singlet. The predicted shift is based on typical values for trifluoromethyl groups attached to a quaternary carbon adjacent to an aromatic ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most informative technique would be high-resolution mass spectrometry (HRMS) using a soft ionization method like electrospray ionization (ESI).

-

Predicted Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity, separated by two m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance)[4][5].

-

m/z (⁷⁹Br): 268.98

-

m/z (⁸¹Br): 270.98

-

-

Predicted Fragmentation: A prominent fragmentation pathway is the loss of a methyl group (-CH₃) to form a stable carbocation. Another likely fragmentation is the loss of the trifluoromethyl radical (•CF₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale for Prediction |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyridine ring. |

| ~2980-2850 | C-H stretch (aliphatic) | Characteristic for the C-H bonds of the methyl groups. |

| ~1600-1450 | C=C and C=N stretching | Typical for the pyridine ring vibrations. |

| ~1300-1100 | C-F stretching | Strong absorptions characteristic of the trifluoromethyl group. |

| ~1100-1000 | C-Br stretching | Characteristic for the carbon-bromine bond. |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating, with built-in checks and best practices to ensure data integrity.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Acquire the proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Mass Spectrometry Protocol

Objective: To determine the accurate molecular weight and isotopic pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the molecular ion peaks.

-

Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.

-

Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Visualization of Experimental Workflow and Molecular Structure

To provide a clearer understanding of the processes and the molecular structure, the following diagrams have been generated.

Caption: Predicted ¹H and ¹⁹F NMR assignments for the target molecule.

Conclusion

References

-

Advent Chembio. (n.d.). This compound, 95%. Retrieved from [Link]

-

Dalhousie University. (n.d.). NMR Experiment SOPs. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Tantillo, D. J., & J. P. B. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9571–9577. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

Sources

Commercial availability of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

An In-depth Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its commercial availability, key chemical properties, a plausible synthetic route, and its emerging applications as a critical building block in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This strategy, known as fluorination, is a powerful tool in drug design.[1] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

Pyridine scaffolds are prevalent in a vast number of pharmaceuticals and agrochemicals.[2][3] The combination of a pyridine ring with fluorine-containing substituents, such as the trifluoromethyl group, has proven to be a particularly fruitful strategy in the development of novel therapeutics. This compound represents a valuable building block within this chemical space, offering a unique combination of functionalities for further chemical elaboration.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, catering to both research and development and larger-scale production needs. The compound is typically offered at different purity levels, with 95% or higher being common for laboratory use.

Key Suppliers Include:

-

Advent Chembio: Offers the compound at 95% purity.[4]

-

Pharmaffiliates: Lists the compound and notes its connection to Alpelisib.[5]

-

Chinachemnet: Provides a platform to connect with Chinese suppliers and manufacturers.[6][7]

-

Sunway Pharm Ltd: Lists the compound with its corresponding CAS number.[8]

Researchers looking to procure this compound should reference its CAS number, 1357476-67-5 , to ensure the correct chemical identity.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1357476-67-5 | [4][5] |

| Molecular Formula | C9H9BrF3N | [4][5] |

| Molecular Weight | 268.07 g/mol | [4][5] |

| Purity | ≥95% | [4] |

| Appearance | Not explicitly stated, but likely a solid or oil at room temperature. | Inferred |

| Storage Conditions | 2-8°C Refrigerator | [5] |

Synthesis and Reaction Pathways

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established organometallic and pyridine chemistry. A likely approach would involve the trifluoromethylation of a suitable pyridine precursor.

Proposed Synthetic Workflow:

A potential synthetic route could commence from 2-bromo-4-chloropyridine. The rationale behind this choice is the differential reactivity of the halogen substituents, allowing for selective functionalization.

Step 1: Grignard Formation and Reaction

The first step would involve the formation of a Grignard reagent from a suitable tertiary butyl halide, followed by its reaction with a trifluoroacetic acid ester to generate a trifluoromethylated tertiary alcohol.

Step 2: Introduction to the Pyridine Ring

The subsequent and more critical step would be the coupling of this trifluoromethylated moiety to the pyridine ring. This could be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the trifluoromethylated alkoxide displaces the more reactive chlorine at the 4-position of 2-bromo-4-chloropyridine.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to the target compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block for medicinal chemists. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

The trifluoromethyl-tert-butyl group at the 2-position is a key feature. This bulky, lipophilic group can serve several purposes:

-

Steric Shielding: It can influence the conformation of the molecule and shield adjacent functional groups from metabolic attack.

-

Modulation of Physicochemical Properties: It significantly increases lipophilicity, which can impact cell permeability and oral bioavailability.

-

Improved Binding Interactions: The trifluoromethyl group can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

Case Study: Relevance to Alpelisib

Pharmaffiliates explicitly mentions a connection between this compound and Alpelisib .[5] Alpelisib is a phosphoinositide 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer. While this specific bromo-pyridine may not be a direct precursor in the most commonly published syntheses of Alpelisib, its structural similarity to key intermediates highlights its potential in the synthesis of analogous PI3K inhibitors or other kinase inhibitors.

Logical Flow of Application in Drug Discovery:

Caption: Role as a building block in a drug discovery cascade.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive bromine handle and a bulky, fluorinated substituent makes it an attractive starting material for drug discovery programs, particularly in the area of kinase inhibitors. The insights provided in this guide are intended to assist researchers in leveraging the potential of this versatile compound in their synthetic and medicinal chemistry endeavors.

References

- This compound - Chinachemnet.

- China this compound 1357476-67-5 - Chinachemnet.

- This compound, 95% - Advent Chembio.

- This compound | Pharmaffiliates.

- This compound - Sunway Pharm Ltd.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine.

- Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [english.chemenu.com]

- 4. This compound, 95% | Advent [adventchembio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers - Shuyuan [chinachemnet.com]

- 7. China this compound 1357476-67-5 [chinachemnet.com]

- 8. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]

Reactivity of the C-Br bond in trifluoromethyl-substituted pyridines

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Trifluoromethyl-Substituted Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] Among the myriad of fluorinated motifs, the trifluoromethyl (-CF3) group holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties. When appended to a pyridine ring, the -CF3 group acts as a potent electron-withdrawing substituent, significantly altering the electronic landscape of the heterocycle.[3] This electronic perturbation has critical implications for the reactivity of other substituents on the ring, particularly the versatile carbon-bromine (C-Br) bond.

Trifluoromethyl-substituted pyridines (TFMPs) are now integral building blocks in the synthesis of numerous commercial pharmaceuticals and agrochemicals.[3][4] Their utility largely stems from the C-Br bond, which serves as a reliable synthetic handle for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the TFMP scaffold enhances the reactivity of the C-Br bond, making these substrates particularly amenable to such transformations.

This guide provides a detailed exploration of the factors governing the reactivity of the C-Br bond in trifluoromethyl-substituted pyridines. We will delve into the fundamental electronic effects at play and examine how these principles are leveraged in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for the modern synthetic chemist.

The Decisive Influence of the Trifluoromethyl Group

The reactivity of a C-Br bond in an aromatic system is fundamentally tied to the electronic density at the carbon atom. The trifluoromethyl group is a powerful modulator of this density. Unlike a single fluorine atom, which has a modest Hammett constant (σp = 0.06), the trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[3] This effect is primarily inductive, pulling electron density away from the pyridine ring through the C-C sigma bond.

This strong inductive pull significantly lowers the electron density of the entire pyridine ring, making it "electron-deficient." This has two major consequences for the C-Br bond:

-

Activation towards Oxidative Addition: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] An electron-deficient C-Br bond is more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center, generally leading to faster reaction rates.

-

Susceptibility to Nucleophilic Attack: The overall electron deficiency of the ring can also make it susceptible to nucleophilic aromatic substitution (SNAr), a potential competing reaction pathway depending on the conditions and nucleophiles employed.[3]

The position of the -CF3 group relative to the C-Br bond and the ring nitrogen is critical in determining the extent of this activation.

Caption: Logical flow of the -CF3 group's influence on C-Br bond reactivity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of the C-Br bond in TFMPs makes them ideal substrates for a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions in modern synthesis.[7][8] The electron-deficient nature of TFMPs facilitates the initial oxidative addition step, often allowing for milder reaction conditions and lower catalyst loadings compared to more electron-rich systems.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

-

Potassium Carbonate (K2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the catalyst, Pd(dppf)Cl2 (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction has revolutionized the synthesis of anilines and their heterocyclic analogues. For TFMP substrates, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, t-BuXPhos) is crucial to facilitate the reductive elimination step, which can be challenging with electron-deficient aryl groups.[12]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-benzyl-4-(trifluoromethyl)pyridin-2-amine.

Materials:

-

2-Bromo-4-(trifluoromethyl)pyridine

-

Benzylamine

-

Palladium(II) Acetate (Pd(OAc)2)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox, add Pd(OAc)2 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a vial. Add toluene (1 mL) and stir for 10 minutes to form the active catalyst.

-

In a separate oven-dried Schlenk flask, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Evacuate and backfill the flask with argon.

-

Add dry, degassed toluene (4 mL) followed by benzylamine (1.1 mmol, 1.1 equiv) via syringe.

-

Add the pre-activated catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to obtain the target product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13] It is an indispensable tool for synthesizing arylalkynes.[14] The high reactivity of the C-Br bond in TFMPs makes them excellent substrates for this transformation.[15]

Comparative Reaction Data

The table below summarizes typical conditions and outcomes for cross-coupling reactions involving various bromopyridines, highlighting the efficiency of TFMP substrates.

| Substrate | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-5-(CF3)pyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 80 | 95 | [9] |

| 3-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 100 | 85 | [8] |

| 2-Bromo-5-(CF3)pyridine | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | 110 | 91 | [16] |

| 2-Bromopyridine | Aniline | Pd(OAc)2 / BINAP | NaOtBu | 100 | 88 | [10] |

| 2-Amino-3-bromo-5-(CF3)pyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | 100 | 91 | [14] |

| 2-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | 70 | 90 | [13] |

Conclusion

The presence of a trifluoromethyl group profoundly activates the C-Br bond in substituted pyridines, primarily through a strong electron-withdrawing inductive effect. This activation enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, making trifluoromethyl-substituted bromopyridines highly valuable and versatile building blocks. By understanding the interplay between the electronic properties of the substrate, the choice of catalyst, and the reaction conditions, researchers can efficiently leverage the unique reactivity of these compounds to construct complex molecules of significant interest to the pharmaceutical and agrochemical industries. The robust and predictable nature of these transformations underscores their importance in modern synthetic organic chemistry.

References

-

Okada, Y., & Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Okada, Y., & Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link][1]

-

Various Authors. (2021). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. PharmaChem. [Link]

-

Various Authors. (2024). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link][18]

-

Johnson, T. C., et al. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents. [19]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link][2]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. News. [Link]

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link][4]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link][20]

-

Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link][21]

-

Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link][6]

-

Various Authors. (2022). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link][22]

-

Lemster, T., et al. (2010). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link][9]

-

Various Authors. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link][16]

-

Angeli, E., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link][15]

-

Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link][14]

-

Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. [Link][5]

-

Various Authors. (2019). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link][23]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][24]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][10]

-

Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link][25]

-

Liu, C., et al. (2019). Palladium-catalyzed direct approach to α-CF3 aryl ketones from arylboronic acids. RSC Publishing. [Link][26]

-

So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link][27]

-

Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. chem.ucla.edu. [Link][7]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link][11]

-

Limmert, M. E., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link][28]

-

Fejér, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link][12]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. [Link][13]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH. [Link][8]

-

Various Authors. (2010). ChemInform Abstract: Trifluoromethyl-Substituted Pyridyl- and Pyrazolylboronic Acids and Esters: Synthesis and Suzuki—Miyaura Cross-Coupling Reactions. ResearchGate. [Link][29]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Ningbo Inno Pharmchem Co., Ltd. News. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. Palladium-catalyzed direct approach to α-CF3 aryl ketones from arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 27. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A Versatile Building Block in Modern Chemistry

Executive Summary

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a highly functionalized heterocyclic intermediate of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structure, featuring a pyridine core, a sterically demanding trifluoro-tert-butyl group, and a synthetically versatile bromine atom, offers a powerful platform for constructing complex molecular architectures. The trifluoromethyl moiety is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, while the bromo-substituent serves as a key handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on the mechanistic rationale behind its synthetic utility.

Introduction: A Trifecta of Functionality

The strategic importance of this compound lies in the synergistic interplay of its three primary structural components. The pyridine ring is a ubiquitous scaffold in medicinal and agricultural chemistry, known for its ability to engage in hydrogen bonding and other key biological interactions.[1] The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, often leading to enhanced biological activity.[2] Finally, the bromine atom at the 4-position provides a reliable and reactive site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable building block for library synthesis and lead optimization.[3] This guide will explore the practical applications of this intermediate, grounded in its fundamental chemical reactivity.

Physicochemical Characteristics and Structural Analysis

A thorough understanding of the molecule's properties is essential for its effective use in synthesis. The trifluoro-tert-butyl group at the 2-position exerts a strong electron-withdrawing effect and presents significant steric bulk, which influences the reactivity of the adjacent pyridine nitrogen and the molecule as a whole. The bromine atom at the 4-position is primed for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1357476-67-5 | [4][5][6][7][8] |

| Molecular Formula | C₉H₉BrF₃N | [5][6][7] |

| Molecular Weight | 268.07 g/mol | [5][7][8] |

| Appearance | Light yellow oil | [4] |

| Storage | Store at 2-8°C, keep sealed and dry |[6][8] |

Caption: Chemical Structure of the Topic Compound.

Synthesis and Manufacturing Workflow

This compound is accessible through a robust synthetic route, primarily utilized for laboratory and chemical production processes.[4] A common method involves the reaction of a precursor with a brominating agent like Phosphorus(V) oxybromide.

Experimental Protocol: Synthesis

This protocol is based on a documented laboratory procedure.[4]

Step 1: Reaction Setup

-

To a solution of the starting material, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-ol (1 eq, e.g., 8.7 g, 42.40 mmol), in 1,2-dichloroethane (approx. 10 mL per g of substrate), add Phosphorus(V) oxybromide (1.5 eq).

-

Causality: Phosphorus(V) oxybromide is a powerful brominating agent suitable for converting hydroxyl groups on heterocyclic rings to bromides. 1,2-dichloroethane is chosen as a solvent due to its high boiling point and ability to dissolve the reactants.

Step 2: Heating and Monitoring

-

Stir the mixture at 80°C for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, an additional charge of Phosphorus(V) oxybromide (0.5 eq) can be added and the reaction continued for another 3 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction. TLC is a crucial in-process control to ensure the reaction proceeds to completion, preventing unnecessary energy expenditure and simplifying downstream purification.

Step 3: Workup and Neutralization

-

After cooling, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic reagents and adjust the pH to 7-8.

-

Causality: This quenching step is critical for safety and to ensure the product, which is basic, is in its free-base form for efficient extraction. The use of an ice-cold solution helps to control any exothermic neutralization reaction.

Step 4: Extraction and Purification

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Causality: Ethyl acetate is an effective solvent for extracting the product from the aqueous phase. The brine wash removes residual water, and anhydrous sodium sulfate ensures the organic phase is completely dry before solvent removal, which is important for product stability and accurate yield calculation.

Step 5: Final Purification

-

Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product as a light yellow oil.[4]

-

Causality: Column chromatography separates the desired product from any unreacted starting material and reaction byproducts based on polarity, ensuring high purity of the final compound.

Caption: General workflow for the synthesis of the title compound.

Core Applications in Synthetic Chemistry

The primary value of this compound is as a versatile intermediate. Its reactivity is dominated by the C4-bromo substituent, which is an ideal linchpin for building molecular complexity via cross-coupling chemistry.

Pillar 1: Pharmaceutical Synthesis

This compound serves as a key building block for creating active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate related to Alpelisib, a PI3K inhibitor used in cancer treatment, highlighting its relevance in modern drug discovery.[6] The general strategy involves using the bromo-pyridine as a scaffold and introducing other fragments via coupling reactions to synthesize target molecules.

Pillar 2: Agrochemical Development

The trifluoromethylpyridine motif is a privileged structure in agrochemicals, found in numerous fungicides, herbicides, and insecticides.[1] The unique substitution pattern of the title compound makes it an attractive starting point for novel agrochemicals. The trifluoro-tert-butyl group can enhance properties like metabolic resistance and membrane permeability, which are critical for potent and effective crop protection agents.[2] The bromine allows for coupling to other moieties known to confer herbicidal or fungicidal activity.[3]

Reaction Mechanism: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction for this building block. It involves the palladium-catalyzed reaction between the C4-bromo position and an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Causality in the Suzuki Protocol:

-

Catalyst: A palladium(0) complex, often generated in situ, is the active catalyst. Its choice depends on the substrate's reactivity.

-

Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Step 1: Degassing

-

In an oven-dried flask, combine this compound (1 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: The palladium(0) catalyst is sensitive to oxygen. Degassing is a critical step to prevent catalyst oxidation and ensure a successful reaction.

Step 2: Solvent Addition and Heating

-

Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Heat the reaction mixture (typically 80-100°C) with vigorous stirring until TLC or LC-MS analysis shows consumption of the starting material.

-

Causality: Heating accelerates the rate of reaction. The biphasic solvent system effectively dissolves all reactants to enable the catalytic cycle to proceed efficiently.

Step 3: Workup and Purification

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography to obtain the coupled product.

-

Causality: The aqueous workup removes the inorganic salts (base, boronic acid residue), and chromatography isolates the pure desired product from catalyst residues and other byproducts.

Conclusion and Future Outlook

This compound stands out as a high-value, functionalized building block for advanced chemical synthesis. Its utility is firmly rooted in the strategic placement of a reactive bromine handle on a pyridine scaffold decorated with a property-modulating trifluoro-tert-butyl group. The protocols and mechanistic insights provided herein demonstrate its straightforward application in robust and scalable cross-coupling reactions. Future applications will undoubtedly see this intermediate used to construct novel molecular entities targeting a wide range of diseases and agricultural challenges, further cementing the importance of fluorinated heterocyclic compounds in modern research and development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1357476-67-5 [chemicalbook.com]

- 5. This compound, 95% | Advent [adventchembio.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 8. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]

Methodological & Application

Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Navigating Steric and Electronic Challenges

An Application Guide for Researchers

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a detailed protocol and technical insights for the coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a substrate characterized by significant steric hindrance and a highly electron-deficient pyridine core. Addressing these challenges is critical for synthesizing novel biaryl and heteroaryl pyridine derivatives, which are prominent scaffolds in pharmaceutical and materials science.[2] This document outlines the rationale behind catalyst, ligand, and base selection, offers a robust experimental protocol, and provides troubleshooting strategies to empower researchers in successfully utilizing this challenging yet valuable building block.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent with an organic halide or triflate.[3] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the cycle.[3] The electron-deficient nature of the pyridine ring in the target substrate, amplified by the trifluoromethyl group, facilitates this step.

-

Transmetalation: The organic group from the activated boronic acid (the boronate "ate" complex) is transferred to the palladium(II) center, displacing the halide.[6][7] This step requires a base to activate the organoboron species, enhancing its nucleophilicity.[8]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][9]

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Procedure

-

Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Charging Reagents: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add the ligand (e.g., XPhos, 0.06 equiv) and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to 80–100 °C. The reaction is typically complete within 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to check for the disappearance of the starting aryl bromide.

-